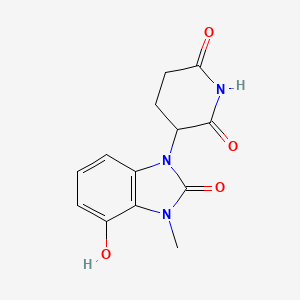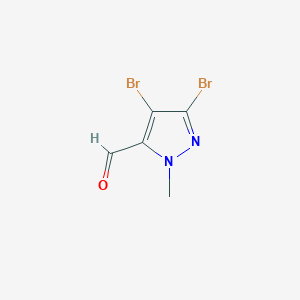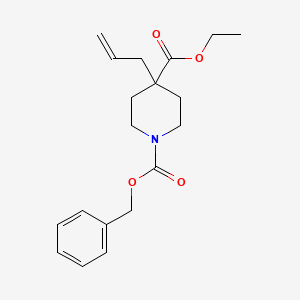aminehydrochloride](/img/structure/B13506476.png)
[(Adamantan-2-yl)methyl](methyl)aminehydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Adamantan-2-yl)methylaminehydrochloride is a chemical compound with the molecular formula C13H24ClN. It is a derivative of adamantane, a tricyclic hydrocarbon known for its stability and unique structure. This compound is used in various scientific research applications due to its distinctive properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Adamantan-2-yl)methylaminehydrochloride typically involves the reaction of adamantan-2-ylmethylamine with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions
(Adamantan-2-yl)methylaminehydrochloride undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Adamantanone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted adamantane derivatives.
Applications De Recherche Scientifique
(Adamantan-2-yl)methylaminehydrochloride is utilized in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is used in the study of biological systems and as a precursor for bioactive molecules.
Industry: The compound is used in the production of specialty chemicals and materials with enhanced properties.
Mécanisme D'action
The mechanism of action of (Adamantan-2-yl)methylaminehydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it has been shown to inhibit certain enzymes involved in viral replication, making it a potential antiviral agent . The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
(Adamantan-2-yl)methylaminehydrochloride is unique due to its adamantane core, which imparts stability and rigidity to the molecule. Similar compounds include:
Adamantan-1-ylmethylamine: Another adamantane derivative with similar reactivity but different substitution pattern.
Adamantan-2-ylmethylamine: A closely related compound with a different functional group arrangement.
Adamantanone: A ketone derivative of adamantane with distinct chemical properties.
These compounds share the adamantane core but differ in their functional groups and reactivity, making (Adamantan-2-yl)methylaminehydrochloride a unique and valuable compound in scientific research .
Propriétés
Formule moléculaire |
C12H22ClN |
|---|---|
Poids moléculaire |
215.76 g/mol |
Nom IUPAC |
1-(2-adamantyl)-N-methylmethanamine;hydrochloride |
InChI |
InChI=1S/C12H21N.ClH/c1-13-7-12-10-3-8-2-9(5-10)6-11(12)4-8;/h8-13H,2-7H2,1H3;1H |
Clé InChI |
YTILKNFNRAUWEO-UHFFFAOYSA-N |
SMILES canonique |
CNCC1C2CC3CC(C2)CC1C3.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



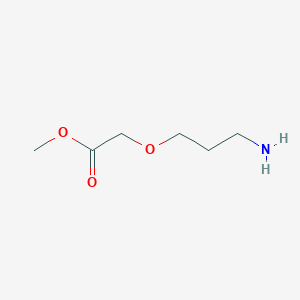
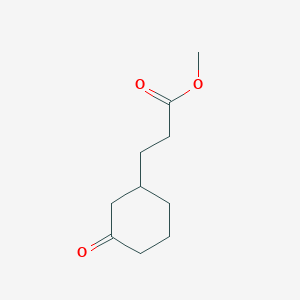
![Methyl2-{[3-(trifluoromethyl)azetidin-3-yl]oxy}acetatehydrochloride](/img/structure/B13506420.png)
![Ethyl 2-oxo-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13506421.png)
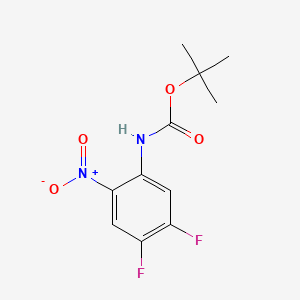
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide hydrochloride](/img/structure/B13506438.png)
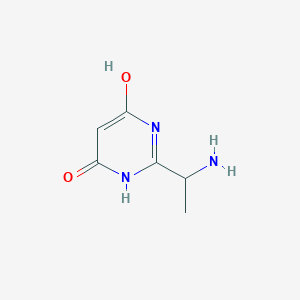

![Tert-butyl 2-cyano-1,4-diazabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13506453.png)
